molecular formula C20H17NO5 B1631681 Oxyepiberberine

Oxyepiberberine

Cat. No.: B1631681
M. Wt: 351.4 g/mol
InChI Key: PJTYPIGQKDTERS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyepiberberine is an alkaloid isolated from the medicinal plant Coptis chinensis Franch., commonly known as Huanglian. This compound has garnered significant attention due to its potent biological activities, particularly its anti-cancer properties. This compound has been identified as a novel tubulin polymerization inhibitor, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Oxyepiberberine, an alkaloid isolated from Coptis chinensis Franch., has been identified to target tubulin . Tubulin is a basic cell component involved in maintaining cell morphology and a variety of cellular processes, including signaling pathways, intracellular macromolecular assembly, and cell division .

Mode of Action

This compound acts as a potent tubulin polymerization inhibitor . It interacts with tubulin, hampering the dynamics of tubulin polymerization, which is highly significant for anti-tumor therapy . This interaction leads to the arrest of the cell cycle and induces apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tubulin polymerization process . By inhibiting this process, this compound disrupts the normal functioning of microtubules, which play a crucial role in cell division . This disruption can lead to cell cycle arrest and apoptosis . Additionally, this compound has been found to regulate SRC-related pathways .

Pharmacokinetics

It has been demonstrated that this compound exhibits potent anti-proliferative effects on ls-1034 human colon cancer cells with an ic50 value of 136 μM . This suggests that this compound may have good bioavailability and effective therapeutic concentrations can be achieved in the body.

Result of Action

This compound has been shown to have potent anti-proliferative effects on various cancer cell lines . It induces apoptosis and inhibits migration of LS-1034 cells in a concentration-dependent manner . In a xenograft mouse model of colon cancer, this compound was able to suppress tumor growth without obvious toxicity .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxyepiberberine typically involves the extraction and isolation from the rhizomes of Coptis chinensis Franch. The process includes several steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The use of advanced chromatographic systems and automated extraction processes ensures higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Oxyepiberberine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced alkaloid derivatives .

Scientific Research Applications

Oxyepiberberine has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

    Industry: Potential applications in the development of pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Uniqueness of Oxyepiberberine: this compound stands out due to its potent inhibition of tubulin polymerization, a mechanism not commonly observed in other related alkaloids. This unique action makes it particularly effective against certain types of cancer cells, such as colon cancer cells .

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-1-azapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,12,14,16,18-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-23-16-8-11-5-6-21-14(13(11)9-17(16)24-2)7-12-3-4-15-19(26-10-25-15)18(12)20(21)22/h3-4,7-9H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTYPIGQKDTERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC4=C(C3=O)C5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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